molecular formula C13H16ClNO4 B1276631 N-Boc-2-(3'-Chlorophenyl)-D-glycine CAS No. 926641-28-3

N-Boc-2-(3'-Chlorophenyl)-D-glycine

Cat. No.: B1276631
CAS No.: 926641-28-3
M. Wt: 285.72 g/mol
InChI Key: BGMKFLAFNZFBBB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-2-(3'-Chlorophenyl)-D-glycine, also known as Boc-D-Chloro-Glycine, is an amino acid derivative commonly used in the synthesis of peptides and proteins. It is a versatile and cost-effective reagent that is widely used in research and laboratory settings.

Scientific Research Applications

Native Chemical Ligation at Phenylalanine

  • Application : N-Boc amino acids, including variants like N-Boc-2-(3'-Chlorophenyl)-D-glycine, are used in native chemical ligation, a method for protein and peptide synthesis. This process involves the ligation of peptides through a reaction between a peptide-thioester and a cysteine residue at the ligation site. This method was demonstrated in the synthesis of specific peptides, showcasing the utility of N-Boc amino acids in peptide engineering and design (Crich & Banerjee, 2007).

Synthesis of Arylglycines

  • Application : Diethyl N-Boc-iminomalonate serves as a stable and highly reactive electrophilic glycine equivalent, reacting with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates. These are then hydrolyzed to form arylglycines, highlighting the role of N-Boc amino acids in synthesizing structurally diverse amino acids (Calí & Begtrup, 2004).

Asymmetric Synthesis of Cyclic α-Amino Acids

  • Application : Enantiomerically pure glycine derivatives like tert-butyl (S)-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (Boc-BMI), a compound related to this compound, are used for the asymmetric synthesis of cyclic α-amino acids. These cyclic amino acids have applications in medicinal chemistry and drug design (Mazon & Nájera, 1997).

Peptidomimetics and Modified Amino Acids

  • Application : N-Boc-protected amino acids, including variants similar to this compound, are crucial in the design of peptidomimetics, which are molecules mimicking the structure and function of peptides. This is important in drug discovery and development, as these compounds can be used to modulate biological processes (Buczek et al., 2014).

Properties

IUPAC Name

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMKFLAFNZFBBB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427445
Record name N-Boc-2-(3'-Chlorophenyl)-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926641-28-3
Record name N-Boc-2-(3'-Chlorophenyl)-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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